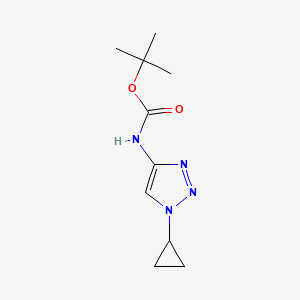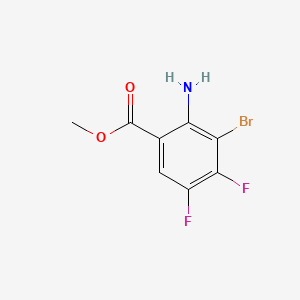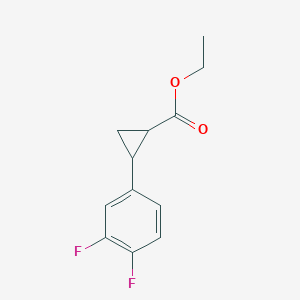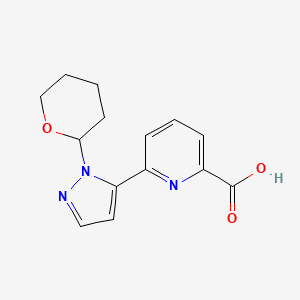
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is a complex organic compound that features a picolinic acid moiety linked to a pyrazole ring, which is further substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via etherification reactions, often using tetrahydropyranyl chloride in the presence of a base.
Coupling with Picolinic Acid: The final step involves coupling the substituted pyrazole with picolinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)picolinic acid
- 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)picolinic acid
Uniqueness
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is unique due to the specific position of the pyrazole substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the tetrahydropyran group also imparts distinct physicochemical properties, such as increased stability and solubility.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6-[2-(oxan-2-yl)pyrazol-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)11-5-3-4-10(16-11)12-7-8-15-17(12)13-6-1-2-9-20-13/h3-5,7-8,13H,1-2,6,9H2,(H,18,19) |
InChI Key |
HFRKBKCYGUNDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=NC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


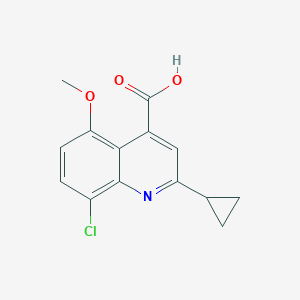
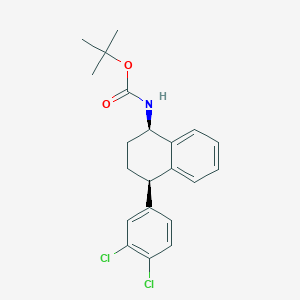
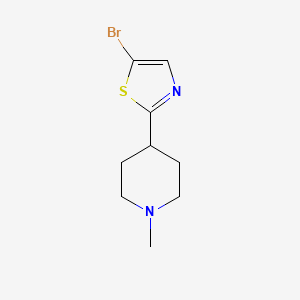
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
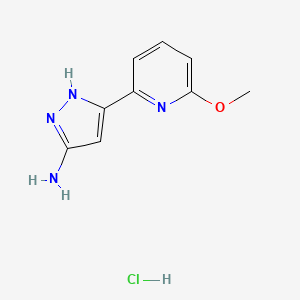
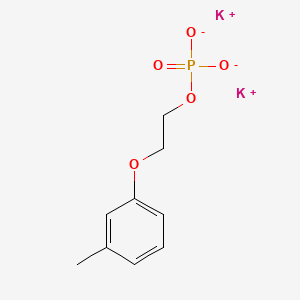
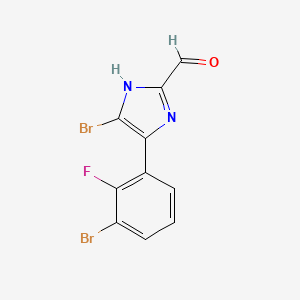
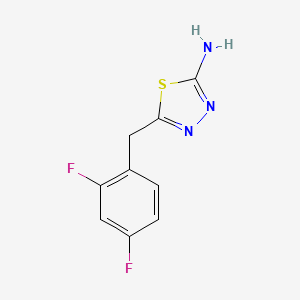
![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)
![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
